"1H,1H,13H-Perfluorotridecan-1-ol" physical properties
"1H,1H,13H-Perfluorotridecan-1-ol" physical properties
An In-Depth Technical Guide to the Physical Properties of 1H,1H,13H-Perfluorotridecan-1-ol
Introduction
1H,1H,13H-Perfluorotridecan-1-ol, a member of the fluorinated alcohol family, is a specialized organofluorine compound characterized by a long, perfluorinated carbon chain and a terminal primary alcohol group. Fluorinated alcohols are a critical class of compounds in modern chemistry, valued for the unique properties conferred by the presence of fluorine atoms, such as enhanced stability, lipophilicity, and distinct electronic characteristics.[1] These compounds have garnered significant research attention due to their utility as important building blocks in organic synthesis and as intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3] Their strong hydrogen-bonding capabilities and high polarity make them powerful solvents and promoters for a variety of chemical transformations, including ring-opening reactions of epoxides.[2][4] This guide serves as a comprehensive technical resource on the core physical properties of 1H,1H,13H-Perfluorotridecan-1-ol for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The defining characteristics of 1H,1H,13H-Perfluorotridecan-1-ol are summarized below. These properties are fundamental to understanding its behavior in various chemical and physical systems, dictating its applications, handling requirements, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 423-72-3 | [5][6][7] |
| Molecular Formula | C₁₃H₄F₂₄O | [5][8] |
| Molecular Weight | 632.13 g/mol | [5][8] |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosafluorotridecan-1-ol | [8] |
| Physical Form | Solid | [5] |
| Melting Point | 129-130 °C | [5][7] |
| Boiling Point | 129-130 °C (Note: This value appears anomalous and may be misreported) | [5] |
| Purity (Commercial) | 90% - 95% | [5][7] |
Discussion of Properties:
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Molecular Structure and Weight: With a molecular formula of C₁₃H₄F₂₄O, the compound has a high molecular weight of 632.13 g/mol , largely due to the 24 fluorine atoms.[5][8] The structure consists of a twelve-carbon perfluorinated chain attached to a methylene-alcohol group (-CH₂OH).
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Physical State and Melting Point: At standard conditions, 1H,1H,13H-Perfluorotridecan-1-ol exists as a solid.[5] Its melting point is reported consistently to be in the range of 129-130 °C.[5][7] This relatively high melting point is typical for long-chain fluorinated compounds, resulting from strong intermolecular interactions and efficient crystal packing.
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Boiling Point Anomaly: One source reports the boiling point as 129-130 °C, identical to its melting point.[5] This is highly unusual for a pure compound. For comparison, the shorter-chain analogue 1H,1H-Perfluorododecan-1-ol has a melting point of 110 °C and a boiling point of 224 °C.[9] It is probable that the reported boiling point for 1H,1H,13H-Perfluorotridecan-1-ol is either an error or represents a value measured under significant vacuum. Further experimental verification is required to establish an accurate boiling point at atmospheric pressure.
Molecular Structure and Spectroscopic Characterization
The precise arrangement of atoms in 1H,1H,13H-Perfluorotridecan-1-ol is critical to its function. Its structure is confirmed through a combination of spectroscopic techniques that provide a detailed molecular fingerprint.
Caption: 2D representation of 1H,1H,13H-Perfluorotridecan-1-ol.
Protocol for Structural Verification via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of organic molecules by probing the chemical environment of specific nuclei.[10] The following protocol outlines the self-validating steps for acquiring and interpreting a ¹H NMR spectrum for this compound.
Objective: To confirm the presence and connectivity of the non-fluorinated protons (-CH₂OH) in the structure.
Methodology:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the solid 1H,1H,13H-Perfluorotridecan-1-ol sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Acetone-d₆ or Chloroform-d). The choice of solvent is critical; it must fully dissolve the analyte without contributing interfering signals in the proton spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference peak at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step ensures field stability during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity, which is validated by observing a sharp, symmetrical solvent or TMS peak.
-
Acquire the ¹H NMR spectrum using standard pulse parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Spectral Interpretation (Expected Results):
-
-CH₂- Signal: The two protons of the methylene group adjacent to the oxygen and the fluorinated chain are expected to produce a triplet. This splitting pattern arises from coupling to the two adjacent fluorine atoms on the C2 carbon (J-coupling). The chemical shift would be significantly downfield (estimated ~3.8-4.2 ppm) due to the strong electron-withdrawing effects of both the adjacent oxygen and the perfluoroalkyl chain.
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-OH Signal: The hydroxyl proton will appear as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent. It can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton exchange.
-
Integration: The relative integration of the -CH₂- triplet to the -OH singlet should be 2:1, confirming the proton count for each group.
-
Experimental Workflow: Melting Point Determination
Determining a sharp and accurate melting point is a primary indicator of a crystalline solid's purity. The following workflow describes the standard capillary method.
Caption: Workflow for determining the melting point of a solid sample.
Safety, Handling, and Storage
Proper handling of fluorinated compounds is essential to ensure laboratory safety.
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Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields to avoid contact with skin and eyes.[11]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[11]
-
Handling Practices: Use non-sparking tools and prevent fire caused by electrostatic discharge.[11] Avoid creating dust.[11] Standard good occupational work practices should be followed, including washing hands thoroughly after handling and laundering contaminated clothing separately.[12]
-
Storage: Store containers in a cool, dry place, securely sealed when not in use.[12] Some suppliers recommend freezing (< -10 °C) for long-term storage.[6]
Conclusion
1H,1H,13H-Perfluorotridecan-1-ol is a highly functionalized molecule whose physical properties are dominated by its extensive fluorination. Its solid nature and high melting point are direct consequences of its long perfluoroalkyl chain. While core data such as molecular weight and melting point are established, further experimental work is needed to clarify ambiguous values like the boiling point. The protocols outlined in this guide for spectroscopic characterization and physical property determination provide a framework for the rigorous scientific investigation required by researchers working with this and similar valuable fluorinated compounds.
References
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The Role of Fluorinated Alcohols in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]
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The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. PMC - NIH. [Link]
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Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245. American Chemical Society. [Link]
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1h,1h-Perfluorooctadecan-1-ol | C18H3F35O | CID 2776267. PubChem. [Link]
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1H,1H,2H,2H-Perfluorodecan-1-ol. NIST WebBook. [Link]
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† 1H-NMR and 13C-NMR Spectra. Royal Society of Chemistry. [Link]
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1H,1H,13H-PERFLUOROTRIDECAN-1-OL. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]
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Chemical Properties of 1H,1H,2H,2H-Perfluorodecan-1-ol (CAS 678-39-7). Cheméo. [Link]
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Compound 529307: 1H,1H,13H-Perfluorotridecan-1-ol. Data.gov. [Link]
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Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
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The 1H NMR, 13C NMR, mass and IR spectra of compound with a... (1 Answer). Transtutors. [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
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Chemical Properties of 1H-Perfluorooctane (CAS 335-65-9). Cheméo. [Link]
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